molecular formula C18H16N2O8 B11953242 Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate

Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate

Cat. No.: B11953242
M. Wt: 388.3 g/mol
InChI Key: UWPTXRFFGKGHFC-UHFFFAOYSA-N
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Description

Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O8 It is a derivative of biphenyl, characterized by the presence of nitro groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of 2,2’-dibromo-1,1’-biphenyl using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 6,6’ positions. The resulting dinitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is primarily influenced by its nitro groups and ester functionalities. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and a wide range of biological activities .

Properties

Molecular Formula

C18H16N2O8

Molecular Weight

388.3 g/mol

IUPAC Name

ethyl 2-(2-ethoxycarbonyl-6-nitrophenyl)-3-nitrobenzoate

InChI

InChI=1S/C18H16N2O8/c1-3-27-17(21)11-7-5-9-13(19(23)24)15(11)16-12(18(22)28-4-2)8-6-10-14(16)20(25)26/h5-10H,3-4H2,1-2H3

InChI Key

UWPTXRFFGKGHFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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